1-(Aminomethyl)-2-methyl-cyclobutanol
Description
1-(Aminomethyl)-2-methyl-cyclobutanol (hypothetical formula: C₆H₁₃NO) is a cyclobutane derivative featuring an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) group on adjacent carbon atoms, with an additional methyl (-CH₃) substituent at position 2. This unique structure imparts distinct physicochemical properties, including polarity, solubility, and reactivity, making it relevant for pharmaceutical and chemical synthesis applications.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(aminomethyl)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(5,8)4-7/h5,8H,2-4,7H2,1H3 |
InChI Key |
PCHXXXFFBBFJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the reduction of corresponding ketones or aldehydes using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and reduction processes.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or amines.
Scientific Research Applications
1-(Aminomethyl)-2-methylcyclobutan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-2-methylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and receptor binding . The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Data Table: Key Properties of Analogs and Target Compound
*Hypothetical data for target compound based on structural analogs.
Research Findings and Critical Analysis
- Impact of Methyl Substituent: The 2-methyl group in the target compound likely increases steric hindrance, reducing reactivity in nucleophilic reactions compared to 1-(Aminomethyl)cyclobutanol. This may enhance stability but lower solubility in polar solvents.
- Toxicity Trends: Amine-containing cyclobutanes (e.g., 1-(Aminomethyl)cyclobutanamine) exhibit higher acute toxicity than hydroxylated analogs, suggesting the target compound’s -OH group may mitigate hazards .
- Synthetic Challenges : Cyclobutane ring synthesis often requires high-energy intermediates (e.g., ring-closing metathesis), whereas acyclic analogs like MIBC are produced via simpler catalytic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
